molecular formula C11H15NO2 B12960219 trans-3-(4-Methoxyphenoxy)cyclobutanamine

trans-3-(4-Methoxyphenoxy)cyclobutanamine

Cat. No.: B12960219
M. Wt: 193.24 g/mol
InChI Key: ZBMHFACAWPTFMW-UHFFFAOYSA-N
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Description

Trans-3-(4-Methoxyphenoxy)cyclobutanamine is a chemical compound with the molecular formula C11H15NO It is known for its unique structure, which includes a cyclobutane ring substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(4-Methoxyphenoxy)cyclobutanamine typically involves the reaction of cyclobutanone with 4-methoxyphenol in the presence of a suitable base to form the corresponding cyclobutanone derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired cyclobutanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Trans-3-(4-Methoxyphenoxy)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The cyclobutanamine can be reduced to form the corresponding cyclobutanol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenol derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutanamines.

Scientific Research Applications

Trans-3-(4-Methoxyphenoxy)cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-(4-Methoxyphenoxy)cyclobutanamine involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutanamine moiety may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • Trans-3-(4-Methoxyphenyl)cyclobutanamine
  • Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a methoxyphenoxy group and a cyclobutanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(4-methoxyphenoxy)cyclobutan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11/h2-5,8,11H,6-7,12H2,1H3

InChI Key

ZBMHFACAWPTFMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CC(C2)N

Origin of Product

United States

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